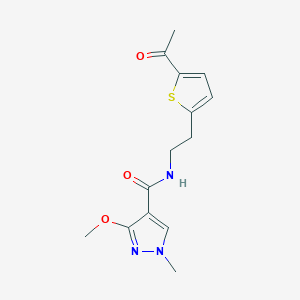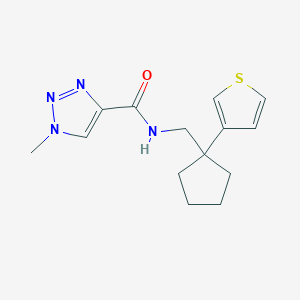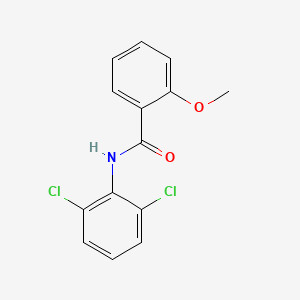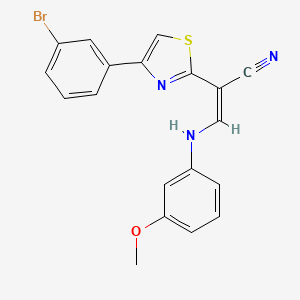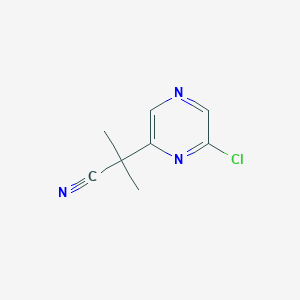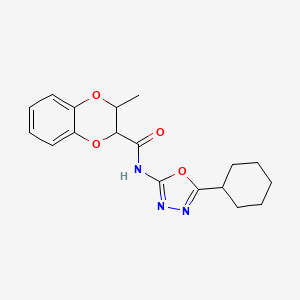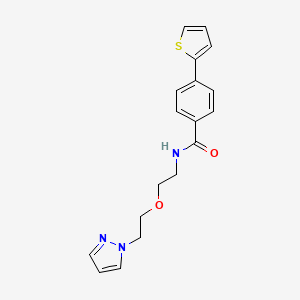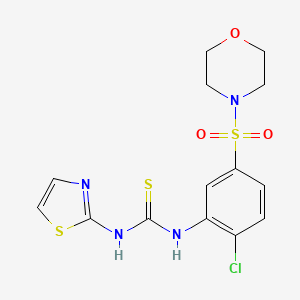![molecular formula C9H10O B2756496 Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one CAS No. 61286-88-2](/img/structure/B2756496.png)
Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[320]hept-2-ene-4,1’-cyclopropane]-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[320]hept-2-ene core fused with a cyclopropane ring at the 4,1’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one typically involves the cycloisomerization of suitable precursors. One common method includes the transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as platinum(II) or gold(I) . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one may involve large-scale cycloisomerization processes, utilizing robust and efficient catalysts to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol.
Major Products
Applications De Recherche Scientifique
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[bicyclo[3.2.0]hept-2-ene-6,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]hept-2-ene-7,1’-cyclopropane]
- Bicyclo[4.1.0]hept-2-en-6-one
Uniqueness
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding characteristics can be leveraged.
Propriétés
IUPAC Name |
spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-7-5-6-1-2-9(3-4-9)8(6)7/h1-2,6,8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIBWHRSQRRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC3C2C(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
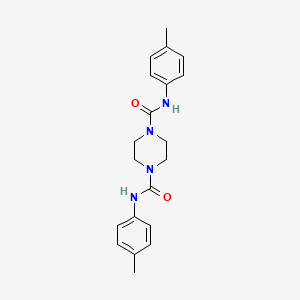
![N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2756414.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)

